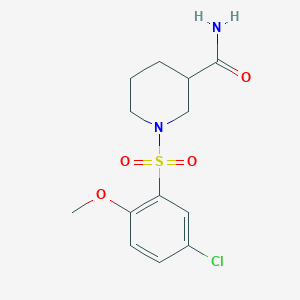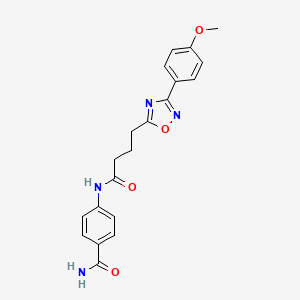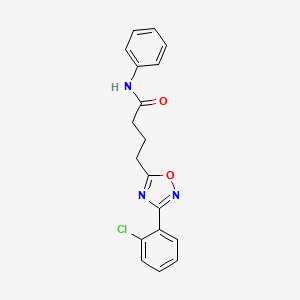
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as DPM-3,5, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPM-3,5 is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by modulating the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to have potential as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and potential anti-tumor effects. Additionally, this compound has been shown to have potential as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide in lab experiments is its potential as a modulator of neurotransmitter release, making it a promising candidate for further study in the field of neuroscience. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for the study of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of study could be the potential use of this compound as a therapeutic agent for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, further study could be done to explore the potential anti-inflammatory and anti-tumor properties of this compound, as well as its potential as an inhibitor of various enzymes.
Métodos De Síntesis
The synthesis of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate product, 2,5-dimethyl-N-(pyridin-3-yl)methylbenzaldehyde. This intermediate is then reacted with 3,5-dimethoxyaniline in the presence of a base to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential applications in various areas of scientific research. One of the primary areas of study has been in the field of neuroscience, where this compound has been shown to have potential as a modulator of neurotransmitter release. Additionally, this compound has been studied for its potential anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-7-8-16(2)21(10-15)22(17-6-5-9-24-14-17)25-23(26)18-11-19(27-3)13-20(12-18)28-4/h5-14,22H,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBSIULZBJMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

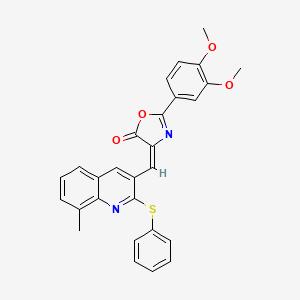
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
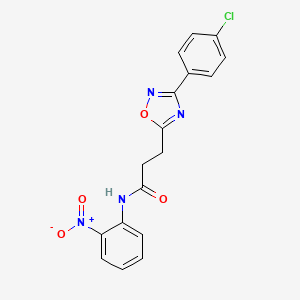

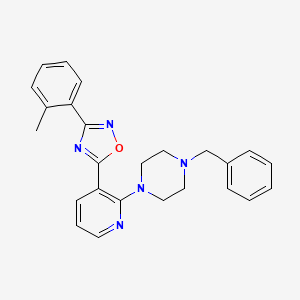
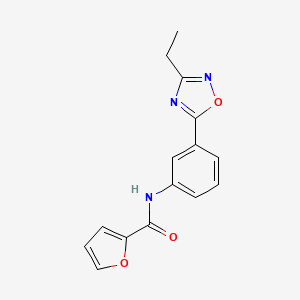
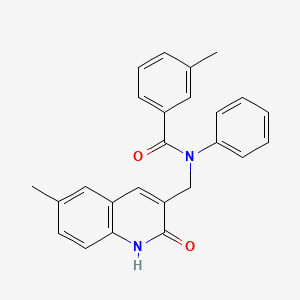
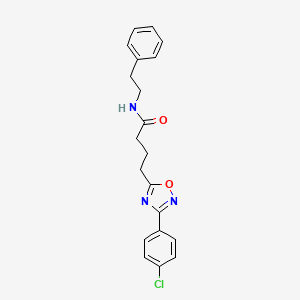
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7697725.png)
